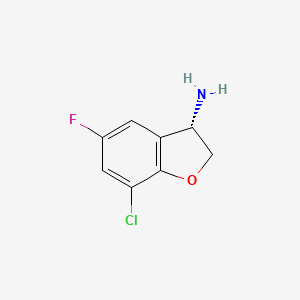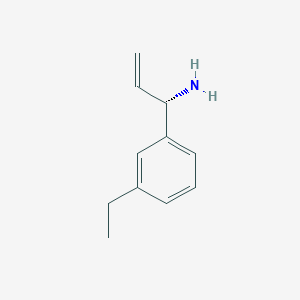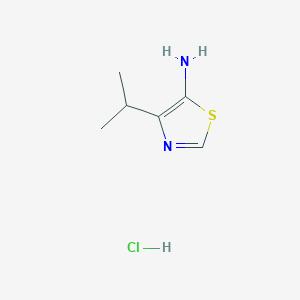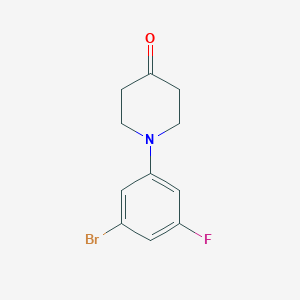![molecular formula C8H13ClN2 B13040919 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl](/img/structure/B13040919.png)
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride can be achieved through several methods. One efficient method involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is applicable for the synthesis of various N6-substituted analogues as well .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reduction and debenzylation steps. The use of palladium on carbon as a catalyst and sodium borohydride as a reducing agent are common in industrial settings due to their efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Palladium on Carbon: Used as a catalyst for hydrogenation and debenzylation reactions.
Major Products Formed
The major products formed from these reactions include various N6-substituted analogues of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine .
科学的研究の応用
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and migration .
類似化合物との比較
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride: Similar in structure but differs in the position of the methyl group.
Pyrrolopyrazine Derivatives: Contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities
特性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC名 |
6-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-8-7(5-10-6)2-3-9-8;/h2-3,6,9-10H,4-5H2,1H3;1H |
InChIキー |
RJUACNIWWVLVTR-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(CN1)C=CN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)
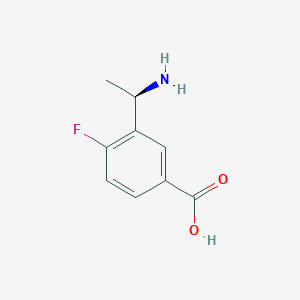




![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13040872.png)
